Lappaconitine hydrobromide
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Overview
Description
Lappaconitine hydrobromide is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic effects and non-addictive properties, making it a valuable alternative to traditional painkillers .
Mechanism of Action
Target of Action
Lappaconitine hydrobromide primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
The compound acts as a sodium channel blocker . By blocking these channels, it inhibits the rapid influx of sodium ions during the depolarization phase of an action potential. This action can lead to a decrease in the excitability of neurons, thereby exerting its analgesic and antiarrhythmic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to significantly impact retinol metabolism and glycerophospholipid metabolism , which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism , arachidonic acid metabolism , and alanine, aspartate, and glutamate metabolism .
Biochemical Analysis
Biochemical Properties
Lappaconitine Hydrobromide has been shown to have anti-inflammatory effects . It is known to interact with various types of ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by modulating the activity of ion channels, which are critical for maintaining cellular homeostasis
Molecular Mechanism
The molecular mechanism of this compound involves the blockade of Na+ channels, leading to a decrease in the rate of depolarization, slowing of impulse propagation, and a decrease in the excitability in the conductive system of the heart . This mechanism is characteristic of class IC antiarrhythmics .
Temporal Effects in Laboratory Settings
It is known that the compound has a slow onset of action but a long duration of effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lappaconitine hydrobromide involves several steps. Initially, the lappaconite tuber is crushed and soaked in alcohol. The mixture is then percolated, and the percolate is concentrated under vacuum conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by creating a supramolecular complex with the monoammonium salt of glycyrrhizic acid. This method enhances the drug’s stability and modifies its release mechanism .
Chemical Reactions Analysis
Types of Reactions
Lappaconitine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination and acids for hydrolysis . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs.
Major Products Formed
The major products formed from these reactions include brominated derivatives and hydrolyzed compounds, which can be further utilized in various pharmaceutical applications .
Scientific Research Applications
Lappaconitine hydrobromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lappaconitine trifluoroacetate: Another derivative of lappaconitine with similar analgesic properties.
Allapinin: A widely used antiarrhythmic drug that shares a similar mechanism of action with lappaconitine hydrobromide.
Uniqueness
This compound is unique due to its strong analgesic effects combined with its non-addictive properties. This makes it a valuable alternative to traditional painkillers, which often come with the risk of addiction .
Properties
CAS No. |
97792-45-5 |
---|---|
Molecular Formula |
C32H45BrN2O8 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19?,20?,22?,23?,24?,25?,26?,27?,29-,30+,31+,32+;/m1./s1 |
InChI Key |
CFFYROOPXPKMEQ-CYIKHHRLSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Isomeric SMILES |
CCN1C[C@@]2(CCC([C@@]34C2CC(C31)[C@]5(CC(C6CC4[C@@]5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Allapinin; Lappaconiti hydrobromidum; Lappaconitine hydrobromide; Allapinine; |
Origin of Product |
United States |
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